molecular formula C3H3NO3 B13106635 5-Hydroxy-1,2-oxazol-3(2H)-one CAS No. 675198-91-1

5-Hydroxy-1,2-oxazol-3(2H)-one

Cat. No.: B13106635
CAS No.: 675198-91-1
M. Wt: 101.06 g/mol
InChI Key: PNICOKLUBCGUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxyisoxazol-3(2H)-one is a heterocyclic compound featuring a five-membered ring structure with an oxygen and nitrogen atom. This compound is part of the isoxazole family, which is known for its significant role in medicinal chemistry due to its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, which employs catalysts such as copper(I) or ruthenium(II). These reactions are conducted under controlled conditions to ensure the formation of the desired isoxazole ring .

Industrial Production Methods: In industrial settings, the production of 5-Hydroxyisoxazol-3(2H)-one may involve large-scale cycloaddition reactions using eco-friendly and cost-effective catalysts. The reaction conditions are optimized to maximize yield and minimize waste, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxyisoxazol-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

5-Hydroxyisoxazol-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications due to its biological activities, such as anticancer and antimicrobial properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydroxyisoxazol-3(2H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or modulate protein functions, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 5-Hydroxyisoxazol-3(2H)-one is unique due to its specific hydroxyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .

Properties

CAS No.

675198-91-1

Molecular Formula

C3H3NO3

Molecular Weight

101.06 g/mol

IUPAC Name

5-hydroxy-1,2-oxazol-3-one

InChI

InChI=1S/C3H3NO3/c5-2-1-3(6)7-4-2/h1,6H,(H,4,5)

InChI Key

PNICOKLUBCGUPE-UHFFFAOYSA-N

Canonical SMILES

C1=C(ONC1=O)O

Origin of Product

United States

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